molecular formula C10H12N8O3 B1598470 2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol CAS No. 737-76-8

2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

Cat. No. B1598470
CAS RN: 737-76-8
M. Wt: 292.25 g/mol
InChI Key: SKWSYTVBPHWKHX-UHFFFAOYSA-N
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Description

2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as APO, and it is a purine nucleoside analogue that has been synthesized to mimic the structure of adenosine. APO has been found to have a wide range of applications in scientific research, including in the study of DNA synthesis, protein synthesis, and cell signaling pathways.

Mechanism of Action

APO works by mimicking the structure of adenosine, which is an important component of DNA and RNA. APO is incorporated into DNA and RNA during replication and transcription, which can lead to errors in the DNA or RNA sequence. This can result in the inhibition of DNA and RNA synthesis, which can lead to cell death or the inhibition of cell growth.
Biochemical and Physiological Effects
APO has been found to have a number of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the inhibition of protein synthesis, and the inhibition of cell growth. APO has also been found to have antiviral and anticancer properties, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

APO has a number of advantages for use in lab experiments, including its high efficiency in synthesis, its ability to mimic the structure of adenosine, and its wide range of applications in scientific research. However, there are also some limitations to the use of APO in lab experiments, including its toxicity and the potential for off-target effects.

Future Directions

There are a number of future directions for the study of APO, including the development of new drugs based on its structure, the exploration of its potential as an anticancer agent, and the study of its effects on cell signaling pathways. Additionally, further research is needed to better understand the mechanisms of action of APO and its potential applications in scientific research.

Scientific Research Applications

APO has been extensively studied in scientific research, particularly in the fields of biochemistry and molecular biology. It has been found to have a wide range of applications, including in the study of DNA replication, transcription, and translation. APO has also been found to be useful in the study of cell signaling pathways, particularly in the study of protein kinases and phosphatases.

properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWSYTVBPHWKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391758
Record name 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

CAS RN

737-76-8
Record name NSC98778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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